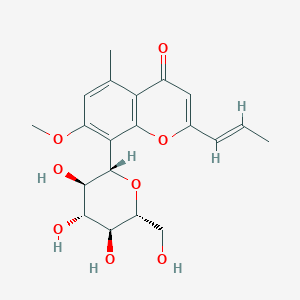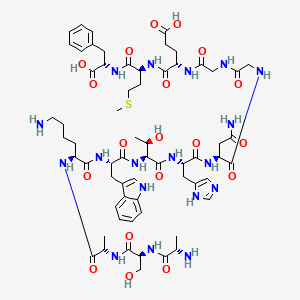![molecular formula C20H16F7N3O3 B12383193 [2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)
[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-メチル-2-オキソイミダゾリジン-1-イル)-4,6-ビス(トリフルオロメチル)フェニル] N-(4-フルオロフェニル)-N-メチルカルバメートは、イミダゾリジノン、トリフルオロメチル、カルバメート基を組み合わせて特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
[2-(3-メチル-2-オキソイミダゾリジン-1-イル)-4,6-ビス(トリフルオロメチル)フェニル] N-(4-フルオロフェニル)-N-メチルカルバメートの合成は、通常、複数の手順を伴います。
イミダゾリジノン環の形成: イミダゾリジノン環は、適切なアミンをグリオキサールと塩基の存在下で反応させることで合成できます。
トリフルオロメチル基の導入: トリフルオロメチル基は、トリフルオロメチルヨウ化物と適切な触媒を使用して求核置換反応により導入できます。
カルバメートの形成: 最後のステップは、中間体をメチルイソシアネートと4-フルオロアニリンを制御された条件下で反応させることにより、カルバメート基を形成します。
工業的製造方法
この化合物の工業的製造には、大規模生産用に最適化された同様の合成経路が含まれる場合があります。これには、連続フローリアクターの使用、最適な反応条件のハイスループットスクリーニング、高い収率と純度を確保するための高度な精製技術が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にイミダゾリジノン環で酸化反応を起こし、オキソ誘導体の形成につながります。
還元: 還元反応は、カルバメート基を標的にし、対応するアミンに変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコールなどの求核試薬は、塩基性または酸性条件下で使用できます。
主要な生成物
酸化: オキソ誘導体の形成。
還元: アミン誘導体の形成。
置換: 使用される求核試薬に応じて、さまざまな置換誘導体の形成。
科学研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的研究では、この化合物は、酵素阻害剤としての可能性について研究されています。トリフルオロメチル基は、特定の酵素への結合親和性を高め、創薬の候補としています。
医学
医化学では、この化合物は、潜在的な治療的用途について探求されています。生物学的標的に対する相互作用能力は、新しい薬物の開発のための有望な候補としています。
産業
産業部門では、この化合物は、先端材料の開発に使用されています。その独特の化学的特性は、コーティング、接着剤、ポリマーでの用途に適しています。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl groups enhance its binding affinity to certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
[2-(3-メチル-2-オキソイミダゾリジン-1-イル)-4,6-ビス(トリフルオロメチル)フェニル] N-(4-フルオロフェニル)-N-メチルカルバメートの作用機序には、特定の分子標的との相互作用が含まれます。トリフルオロメチル基は、酵素や受容体への結合親和性を高め、それらの活性の阻害または調節につながります。イミダゾリジノン環とカルバメート基は、全体的な安定性と生物学的利用能に貢献します。
類似化合物の比較
類似化合物
- [2-(2-オキソ-1-イミダゾリジニル)エチルメタクリレート]
- N-(4-フルオロフェニル)-2-[(4-フェニル-5-{[2-(トリフルオロメチル)アニリノ]メチル}-4H-1,2,4-トリアゾール-3-イル)スルファニル]アセトアミド
独自性
[2-(3-メチル-2-オキソイミダゾリジン-1-イル)-4,6-ビス(トリフルオロメチル)フェニル] N-(4-フルオロフェニル)-N-メチルカルバメートの独自性は、官能基の組み合わせにあります。トリフルオロメチル基とカルバメート基の存在は、化学的安定性と生物学的活性を高め、他の類似化合物とは一線を画しています。
類似化合物との比較
Similar Compounds
- [2-(2-oxo-1-imidazolidinyl)ethyl methacrylate]
- N-(4-fluorophenyl)-2-[(4-phenyl-5-{[2-(trifluoromethyl)anilino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Uniqueness
The uniqueness of [2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate lies in its combination of functional groups. The presence of both trifluoromethyl and carbamate groups enhances its chemical stability and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C20H16F7N3O3 |
|---|---|
分子量 |
479.3 g/mol |
IUPAC名 |
[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C20H16F7N3O3/c1-28-7-8-30(17(28)31)15-10-11(19(22,23)24)9-14(20(25,26)27)16(15)33-18(32)29(2)13-5-3-12(21)4-6-13/h3-6,9-10H,7-8H2,1-2H3 |
InChIキー |
OMLNQKKHSWHSNR-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(C1=O)C2=CC(=CC(=C2OC(=O)N(C)C3=CC=C(C=C3)F)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




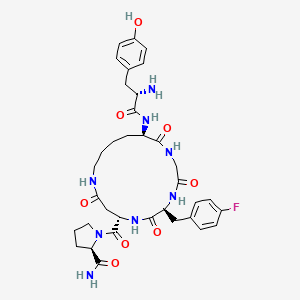

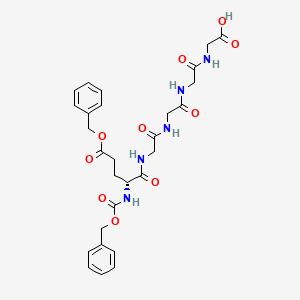
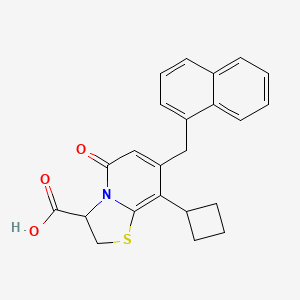
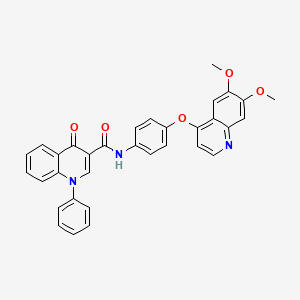
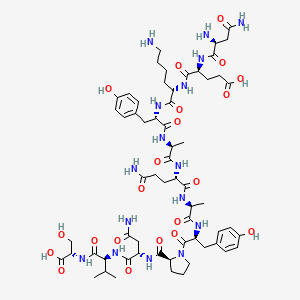

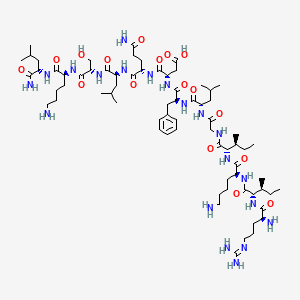
![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)
![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)
